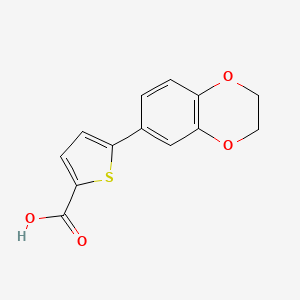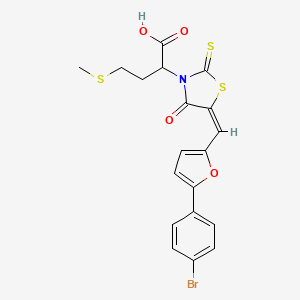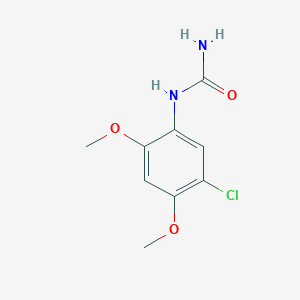
1-O-Tert-butyl 2-O,2-O'-dimethyl azetidine-1,2,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting and boiling points, solubility, density, and refractive index. It could also include studying its spectral properties, like its UV/Vis, IR, NMR, and mass spectra .Aplicaciones Científicas De Investigación
Acid-catalyzed Rearrangements and Synthesis
Ethyl and tert-butyl azidoformate are used in acid-catalyzed rearrangements to produce highly stereoselective compounds. For instance, in the synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, tert-butyl azidoformate plays a crucial role. This demonstrates its utility in the stereoselective synthesis of complex sugars, which could have implications in the development of new therapeutics and biochemical probes (Nativi, Reymond, & Vogel, 1989).
Synthesis of Azetidine and Aziridine Derivatives
The compound's derivatives, such as silylmethyl-substituted aziridine and azetidine, have been utilized in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions highlight the compound's versatility as a building block in organic synthesis, contributing to the development of new materials and active pharmaceutical ingredients (Yadav & Sriramurthy, 2005).
Development of New Chiral Auxiliaries
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been prepared and used as a chiral auxiliary in dipeptide synthesis. This showcases the compound's application in stereoselective organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the development of drugs with specific biological activities (Studer, Hintermann, & Seebach, 1995).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, derivatives of the compound , serve as versatile building blocks in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions. These processes are fundamental in the modification of aromatic rings, leading to the creation of new chemical entities with potential application in drug discovery and materials science (Jasch, Höfling, & Heinrich, 2012).
Synthesis of Protected 3-Haloazetidines
Protected 3-haloazetidines, derived from the compound, have been synthesized and used as building blocks in medicinal chemistry to prepare a series of high-value azetidine-3-carboxylic acid derivatives. This illustrates the compound's importance in the synthesis of novel heterocycles, which are often found in biologically active molecules (Ji, Wojtas, & Lopchuk, 2018).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O,2-O'-dimethyl azetidine-1,2,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-6-12(13,8(14)17-4)9(15)18-5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOGMDBTRRNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2,2-dimethyl azetidine-1,2,2-tricarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2780357.png)

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2780362.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)
![6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2780366.png)



![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780375.png)

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)